An In-depth Technical Guide to the Physical Properties of 8-chloro-3,4-dihydro-2H-naphthalen-1-one
An In-depth Technical Guide to the Physical Properties of 8-chloro-3,4-dihydro-2H-naphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 8-chloro-3,4-dihydro-2H-naphthalen-1-one (also known as 8-chloro-1-tetralone), a halogenated ketone building block with significant applications in organic synthesis and pharmaceutical development. This document consolidates essential data on its molecular characteristics, thermal properties, solubility, and spectral data, offering a valuable resource for laboratory and research applications. Furthermore, it details a standard protocol for melting point determination, a critical parameter for substance identification and purity assessment, and provides insights into its stability and safe handling.
Introduction
8-chloro-3,4-dihydro-2H-naphthalen-1-one (CAS No. 68449-32-1) is a substituted aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a chlorinated benzene ring fused to a cyclohexanone moiety, provides a unique combination of reactivity and functionality, making it a compound of interest for medicinal chemists and material scientists. A thorough understanding of its physical properties is paramount for its effective use in designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.
Molecular and Physical Properties
The fundamental physical and molecular properties of 8-chloro-3,4-dihydro-2H-naphthalen-1-one are summarized in the table below. These properties are crucial for both theoretical modeling and practical laboratory work.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClO | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| CAS Number | 68449-32-1 | [2] |
| Appearance | Yellow to Brown Solid | [2] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
Thermal Properties: Melting and Boiling Points
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a fundamental indicator of a compound's purity.
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of the dry 8-chloro-3,4-dihydro-2H-naphthalen-1-one is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
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Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
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Heating and Observation:
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For an unknown sample, a rapid preliminary heating can be performed to estimate the approximate melting point.
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For a more accurate determination, the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality Behind Experimental Choices:
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Fine Grinding: Ensures uniform heat transfer throughout the sample.
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Tight Packing: Prevents air pockets that could lead to inaccurate readings.
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Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate measurement of the melting transition.
Solubility Profile
While specific solubility data for 8-chloro-3,4-dihydro-2H-naphthalen-1-one is not extensively documented, its solubility can be inferred from its structural analogue, 1-tetralone. 1-Tetralone is generally insoluble in water but soluble in common organic solvents such as alcohols, ethers, and other nonpolar to moderately polar organic solvents.[5] It is anticipated that 8-chloro-3,4-dihydro-2H-naphthalen-1-one will exhibit a similar solubility profile.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 8-chloro-3,4-dihydro-2H-naphthalen-1-one. While experimental spectra for this specific compound are not widely published, predicted data and analysis of related structures provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are available, which can aid in the preliminary identification and structural verification of the compound.[2]
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring.
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Aliphatic Protons: Signals corresponding to the three methylene groups of the cyclohexanone ring, likely appearing as multiplets in the upfield region (δ 2.0-3.5 ppm).
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A characteristic signal in the downfield region (δ > 190 ppm).
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Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).
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Aliphatic Carbons: Three signals in the upfield region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 8-chloro-3,4-dihydro-2H-naphthalen-1-one is expected to show characteristic absorption bands for its functional groups.
Expected Key IR Absorptions:
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C=O Stretch: A strong absorption band characteristic of an aromatic ketone, typically in the range of 1685-1665 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, which can be complex.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
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Aromatic C=C Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum Features:
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Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (180.63 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.
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Fragmentation Pattern: Fragmentation may involve the loss of CO, Cl, and other small neutral molecules, providing further structural information.
Stability and Reactivity
8-chloro-3,4-dihydro-2H-naphthalen-1-one is generally stable under normal laboratory conditions.[2] It should be stored in a tightly sealed container in a dry environment at room temperature to prevent degradation. As a ketone, it is susceptible to reaction with strong oxidizing and reducing agents. The aromatic ring can undergo further electrophilic substitution, and the α-protons to the carbonyl group exhibit acidity, allowing for enolate formation and subsequent reactions.
Safety and Handling
Based on available safety data, 8-chloro-3,4-dihydro-2H-naphthalen-1-one is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P264: Wash skin thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P302+P352: IF ON SKIN: Wash with plenty of water.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
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P405: Store locked up.[2]
Conclusion
This technical guide has synthesized the available physical property data for 8-chloro-3,4-dihydro-2H-naphthalen-1-one, providing a foundational resource for researchers. While key experimental data such as precise melting and boiling points, as well as comprehensive spectral analyses, remain to be fully documented in publicly accessible literature, the information presented herein offers valuable guidance for the handling, application, and further investigation of this important synthetic intermediate.
Diagrams
Caption: Workflow for Melting Point Determination.
References
- 1. 8-Chloro-3,4-dihydro-2H-naphthalen-1-one | CAS 68449-32-1 [frontierspecialtychemicals.com]
- 2. Page loading... [guidechem.com]
- 3. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | Chemsrc [chemsrc.com]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
